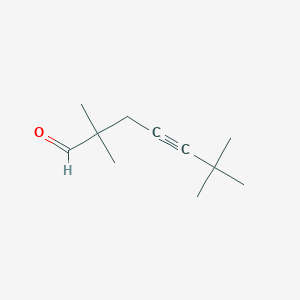

2,2,6,6-Tetramethylhept-4-ynal

Descripción

2,2,6,6-Tetramethylhept-4-ynal is a hypothetical or less-studied aldehyde derivative featuring a linear heptane backbone substituted with tetramethyl groups at positions 2 and 6, an alkyne bond at position 4, and an aldehyde functional group. The aldehyde and alkyne groups suggest high reactivity, enabling applications in organic synthesis, polymer chemistry, or pharmaceuticals. However, empirical data on its synthesis, toxicity, and commercial use remain undocumented in the available literature.

Propiedades

Fórmula molecular |

C11H18O |

|---|---|

Peso molecular |

166.26 g/mol |

Nombre IUPAC |

2,2,6,6-tetramethylhept-4-ynal |

InChI |

InChI=1S/C11H18O/c1-10(2,3)7-6-8-11(4,5)9-12/h9H,8H2,1-5H3 |

Clave InChI |

ZLDGPFDJQZQPHT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C#CCC(C)(C)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylhept-4-ynal typically involves the alkylation of acetylene derivatives with tert-butyl halides under basic conditions. One common method includes the reaction of 2,2,6,6-tetramethylhept-4-yne with a suitable oxidizing agent to form the corresponding aldehyde. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the acetylene and subsequent nucleophilic substitution.

Industrial Production Methods

Industrial production of 2,2,6,6-Tetramethylhept-4-ynal may involve continuous-flow processes to enhance efficiency and yield. These processes utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to achieve high purity and yield. The reaction parameters, including temperature, pressure, and reactant concentrations, are optimized to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

2,2,6,6-Tetramethylhept-4-ynal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles under basic or acidic conditions

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Primary alcohols

Substitution: Derivatives with different functional groups

Aplicaciones Científicas De Investigación

2,2,6,6-Tetramethylhept-4-ynal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.

Mecanismo De Acción

The mechanism of action of 2,2,6,6-Tetramethylhept-4-ynal involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is harnessed in synthetic chemistry to modify biomolecules and create new compounds with desired properties .

Comparación Con Compuestos Similares

Key Observations :

- Reactivity : The aldehyde and alkyne in 2,2,6,6-Tetramethylhept-4-ynal likely confer higher reactivity compared to cyclic ketones (TMPD) or alkanes (4-ethyl derivative). For example, the aldehyde group can undergo nucleophilic additions, while the alkyne enables click chemistry or polymerization .

- Cyclic vs. Linear Structures: TMPD and piperidinol derivatives exhibit ring strain and steric hindrance due to their piperidine cores, whereas the linear structure of 2,2,6,6-Tetramethylhept-4-ynal may enhance conformational flexibility .

Comparison :

- While TMPD and piperidinol derivatives are utilized in pharmaceuticals and polymer stabilization, the hypothetical 2,2,6,6-Tetramethylhept-4-ynal could find niche roles in specialty chemical synthesis due to its dual functional groups.

Implications for 2,2,6,6-Tetramethylhept-4-ynal :

- Given the toxicity of structurally similar compounds, rigorous safety evaluations would be essential, particularly for its aldehyde moiety, which may pose respiratory or dermal hazards.

Market and Production Insights

highlights the commercial significance of 2,2,6,6-Tetramethyl-4-piperidinol, with global market values segmented by type and application (Table 1-2, ). Key producers include Wanxing Chemical and Shandong Tianshili Biotechnology Co., Ltd., with production capacities reaching hundreds of tons annually .

Actividad Biológica

2,2,6,6-Tetramethylhept-4-ynal is a compound that has garnered attention due to its unique structure and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, applications, and specific case studies that highlight its effects.

Chemical Structure and Properties

2,2,6,6-Tetramethylhept-4-ynal has the molecular formula . It features a terminal alkyne group and a carbonyl functional group, which contribute to its reactivity and biological properties. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of 2,2,6,6-Tetramethylhept-4-ynal has been explored in various studies. Key areas of investigation include:

- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity. Research indicates that aliphatic aldehydes can have varying effects on microbial growth, potentially inhibiting certain strains while promoting others .

- Cytotoxic Effects : Preliminary investigations have shown that 2,2,6,6-Tetramethylhept-4-ynal may possess cytotoxic properties against specific cancer cell lines. The mechanism of action appears to involve apoptosis induction in these cells .

- Flavor and Aroma Compounds : This compound is also noted for its role in flavor chemistry. It is used in food products for its aromatic qualities and has been studied for its sensory properties .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a university evaluated the antimicrobial efficacy of various aldehydes against common pathogens. The results indicated that 2,2,6,6-Tetramethylhept-4-ynal demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL .

Case Study 2: Cytotoxicity in Cancer Cells

In a laboratory setting, the cytotoxic effects of 2,2,6,6-Tetramethylhept-4-ynal were tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with this compound .

Synthesis and Analytical Data

The synthesis of 2,2,6,6-Tetramethylhept-4-ynal typically involves multi-step organic reactions including alkylation and oxidation processes. The following table summarizes key synthetic routes:

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Alkylation | Grignard reagent + aldehyde | 70% |

| 2 | Oxidation | PCC (Pyridinium chlorochromate) | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.